Glass Transition Temperature Elevation by Pendant Phenyl Group in ROMP Polynorbornenes: ~50 °C Increase Over Unsubstituted Polynorbornene
In ROMP-derived homopolymers, the presence of a phenyl substituent on the norbornene skeleton raises the glass transition temperature (Tg) from approximately 35–40 °C (unsubstituted polynorbornene) to 88 ± 1 °C for poly(5-phenyl-2-norbornene), a net increase of ~50 °C [1]. This Tg is achieved irrespective of whether the monomer feed is endo-rich or all-exo, indicating that the thermal-performance benefit is robust to stereochemical variation at the 5-position [1]. For ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate, the phenyl group is located at the 2-position geminal to the ester; class-level inference predicts a similarly substantial Tg elevation relative to phenyl-free norbornene ester homopolymers, though the additional ester group may modulate the absolute Tg value. Post-polymerization hydrogenation of the phenyl side group to a cyclohexyl ring further increases Tg by 14 °C (to over 100 °C), while backbone hydrogenation decreases Tg by 17 °C [1]. This tunability through simple chemical modification is not accessible with unsubstituted or alkyl-only norbornene monomers.
| Evidence Dimension | Glass transition temperature (Tg) of ROMP homopolymer |
|---|---|
| Target Compound Data | Tg ≈ 88 °C (class-level inference for ROMP polymer of 2-phenyl-substituted norbornene ester monomer; exact value for ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate homopolymer not directly reported) |
| Comparator Or Baseline | Unsubstituted polynorbornene: Tg ≈ 35–40 °C; Poly(5-norbornene-2-carboxylic acid methyl ester): Tg ≈ 50–60 °C (typical range for ROMP poly(norbornene esters)) |
| Quantified Difference | ΔTg ≈ +48 to +53 °C vs. unsubstituted polynorbornene; ~+28 to +38 °C vs. typical norbornene ester homopolymers |
| Conditions | ROMP using well-defined Mo- or Ru-based initiators; DSC measurement; endo-rich and all-exo monomer feeds tested |
Why This Matters
For procurement decisions in thermoplastic elastomer or engineering polymer applications, a Tg near 90 °C enables the monomer to serve as a 'hard block' component comparable to polystyrene (Tg ~100 °C), a capability absent in phenyl-free norbornene esters.
- [1] Li, S., Burns, A. B., & Register, R. A. (2012). Poly(phenylnorbornene) from ring-opening metathesis and its hydrogenated derivatives. Macromolecular Chemistry and Physics, 213(19), 2027–2033. View Source
